

The Biological Activity of a-Inverso Bradykinin: A Technical Guide

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Compound of Interest

Compound Name: *Retrobradykinin*

Cat. No.: *B013361*

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Introduction

Bradykinin (BK) is a nonapeptide hormone that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, vasodilation, and vascular permeability. Its effects are mediated through the activation of two G protein-coupled receptors (GPCRs), the B1 and B2 receptors. The B2 receptor is constitutively expressed in many tissues and is responsible for the majority of bradykinin's acute effects. Due to its potent pro-inflammatory actions, there is significant interest in developing stable and potent modulators of the bradykinin system for therapeutic applications.

One strategy to enhance the therapeutic potential of peptides is the "retro-inverso" modification. This involves reversing the sequence of the peptide and inverting the chirality of its amino acid residues from L to D. This modification, while preserving the spatial orientation of the side chains, renders the peptide resistant to degradation by endogenous proteases. This guide provides an in-depth technical overview of the biological activity of a-inverso bradykinin, also known as retro-inverso bradykinin (RI-BK), focusing on its interaction with the bradykinin B2 receptor, its signaling pathways, and the experimental methodologies used for its characterization.

While specific quantitative binding and functional data for retro-inverso bradykinin are not extensively available in the public domain, existing research indicates that RI-BK possesses enhanced metabolic stability and a higher affinity for the bradykinin B2 receptor compared to its

natural L-peptide counterpart.^[1] This suggests that RI-BK is a promising candidate for further investigation and development.

Data Presentation: Comparative Biological Activity

Precise quantitative data (K_i , IC_{50} , EC_{50}) for retro-inverso bradykinin are not readily found in the surveyed literature. However, to provide a framework for understanding the potency of compounds targeting the bradykinin B2 receptor, the following table summarizes the biological activity of bradykinin and other relevant analogs.

Compound	Receptor	Assay Type	Species	Cell/Tissue	Parameter	Value
Bradykinin	B2	Calcium Mobilization	Bovine	Tracheal Smooth Muscle Cells	log EC50	-8.7 M
Bradykinin	B2	Calcium Mobilization	Guinea Pig	Aortic Smooth Muscle Cells	log EC50	-7.9 M
Bradykinin	B2	[3H]-Bradykinin Binding	Human	IMR90 Fibroblasts	KD	2.5 nM
D-Arg[Hyp3,Thi5,8,D-Phe7]-bradykinin (Antagonist)	B2	Calcium Mobilization	Bovine	Tracheal Smooth Muscle Cells	Apparent KD	26 nM
NPC 18325 (Pseudopeptide Antagonist)	B2	Binding Affinity	Guinea Pig	Ileum	Ki	440 nM
Peptide I (12-methylene linker)	B2	Binding Affinity	Human	B2 Receptor	Ki	31 nM
Peptide V (4-methylene linker)	B2	Binding Affinity	Human	B2 Receptor	Ki	471 nM

Core Biological Activities of α -Inverso Bradykinin

Enhanced Metabolic Stability

A primary advantage of the retro-inverso modification is the increased resistance to enzymatic degradation. Peptides composed of D-amino acids are not recognized by the L-specific proteases that rapidly degrade natural peptides in vivo. This enhanced metabolic stability of RI-BK is a key feature that prolongs its biological half-life and enhances its potential as a therapeutic agent.

High Affinity for the B2 Receptor

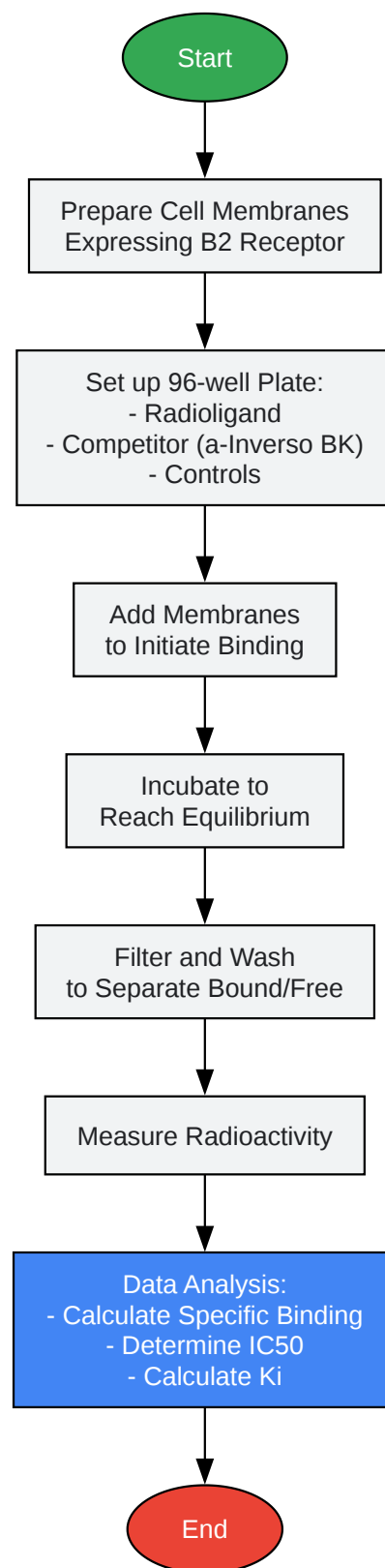
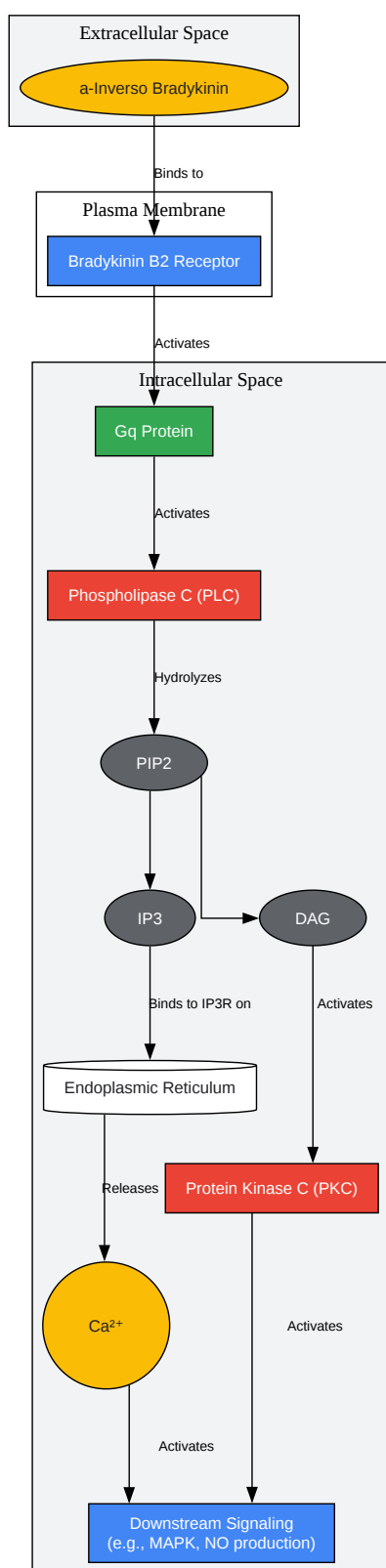
Studies have shown that retro-inverso bradykinin exhibits a higher affinity for the bradykinin B2 receptor compared to native bradykinin.^[1] While the exact binding kinetics have not been detailed in available literature, this increased affinity, coupled with its metabolic stability, suggests that RI-BK can elicit more sustained and potent downstream signaling events.

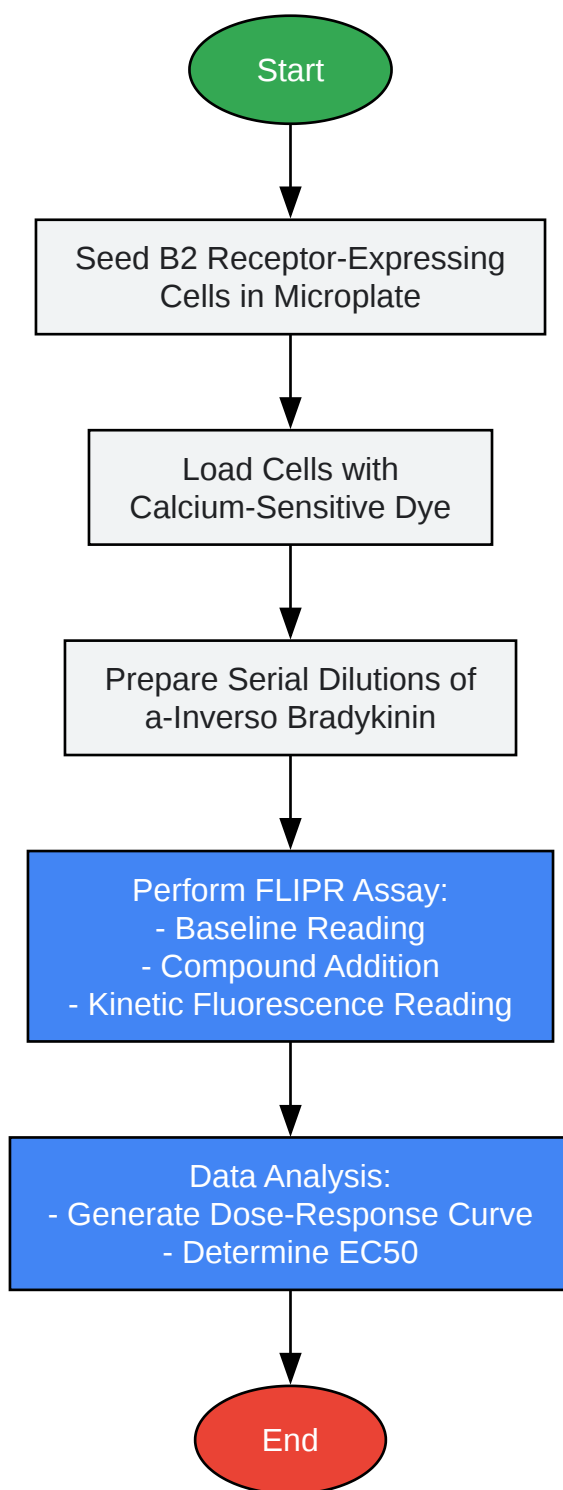
Blood-Brain Tumor Barrier Permeation

A significant finding is the ability of low doses of RI-BK to selectively increase the permeability of the blood-brain tumor barrier (BBTB) without affecting normal brain tissue.^[1] This property makes RI-BK a promising vector for the targeted delivery of therapeutic agents, such as nanoparticles, to brain tumors like glioma.^[1]

Signaling Pathways

The bradykinin B2 receptor primarily signals through the Gq family of G proteins. Upon agonist binding, the receptor undergoes a conformational change that activates Gq, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream signaling events that mediate the physiological effects of bradykinin.





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References

- 1. Effect of Retro-Inverso Isomer of Bradykinin on Size-Dependent Penetration of Blood-Brain Tumor Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
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